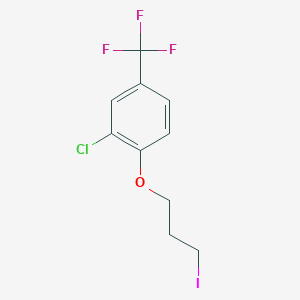

2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

2-chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3IO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYFEEJQLHGPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739608 | |

| Record name | 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653578-34-8 | |

| Record name | 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene (CAS No: 653578-34-8) is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

- Molecular Formula: C10H9ClF3IO

- Molecular Weight: 357.6 g/mol

- Physical State: Likely a liquid at room temperature, but specific state data is not available.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including toxicity studies, potential carcinogenic effects, and reproductive toxicity.

Toxicity Studies

Toxicological assessments have indicated that compounds similar to this compound may exhibit various degrees of toxicity. For instance, inhalation exposure to high doses of related chlorinated compounds has shown adverse effects on reproductive systems and potential carcinogenicity in animal models .

Table 1: Summary of Toxicity Findings

| Study Type | Observed Effects | Dosage Range |

|---|---|---|

| Inhalation Study | Reproductive toxicity | High doses (7.4 mg/L - 14.8 mg/L) |

| Oral Reproductive Study | No fertility effects observed | Up to 45 mg/kg bw/day |

| Repeat Dose Toxicity | Liver and kidney effects at high doses | 50 mg/kg bw/day |

Carcinogenic Potential

The carcinogenic potential of chlorinated aromatic compounds has been a subject of investigation. Studies indicate that while some compounds in this class may increase the risk of liver tumors in rodent models, the exact mode of action remains uncertain . The lack of established mechanisms for carcinogenicity emphasizes the need for further research.

Mechanistic Studies

Mechanistic studies have revealed that compounds with similar structures can be metabolized in various ways, affecting their biological activity. For example, after administration, a significant portion of related compounds was exhaled unchanged, while others were excreted as metabolites . This metabolic pathway can influence both toxicity and efficacy.

Table 2: Metabolism Pathways

| Route of Administration | Major Excretion Pathway | Percentage Excreted |

|---|---|---|

| Oral | Urine (as glucuronides and conjugates) | 16-18% |

| Inhalation | Exhaled unchanged | 62-82% |

Case Studies

Recent case studies have highlighted the occupational exposure risks associated with similar chlorinated compounds. For instance, a study on the inhalation exposure levels among workers handling related chemicals showed varying concentrations depending on the task performed, underscoring the importance of monitoring and safety protocols .

Case Study Summary

- Industry: Vehicle Manufacturing

- Exposure Levels: Ranged from <10 ppm to 12.2 ppm during specific tasks.

- Protective Measures: Variability in personal protective equipment usage noted.

相似化合物的比较

Oxyfluorfen [2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene; CAS: 26468-79-1]

- Structural Differences: Substituent at position 1: 3-ethoxy-4-nitrophenoxy (-O-C₆H₃-OCH₂CH₃-NO₂) in oxyfluorfen vs. 3-iodopropoxy in the target compound. Oxyfluorfen contains a nitro group (electron-withdrawing) at the 4-position of the phenoxy ring, enhancing herbicidal activity .

Physicochemical Properties :

Property Oxyfluorfen Target Compound Molecular Weight 361.7 g/mol ~356.5 g/mol (estimated) Key Functional Groups Nitro, ethoxy Iodo, propoxy LogP (Lipophilicity) 4.5 (high) Higher (due to iodine's hydrophobicity) - Biological Activity: Oxyfluorfen is a protoporphyrinogen oxidase (PPO) inhibitor, causing oxidative damage in plants. The nitro group enhances electron withdrawal, critical for herbicidal efficacy. The iodine in the target compound may alter binding kinetics due to steric bulk and electronegativity differences .

- Regulatory Status: Oxyfluorfen has established tolerances (0.05 ppm) in crops, eggs, and milk . No such data exists for the iodine analog, which would require metabolic and residue studies.

Nitrofluorfen [2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene; CAS: 42874-01-1]

- Structural Differences: Substituent at position 1: 4-nitrophenoxy (-O-C₆H₄-NO₂) in nitrofluorfen vs. 3-iodopropoxy in the target compound. Lacks the ethoxy group present in oxyfluorfen, reducing steric hindrance .

- Activity Profile :

Nitrofluorfen’s simpler structure may result in faster degradation but lower selectivity compared to oxyfluorfen. The iodine substituent in the target compound could increase persistence due to slower enzymatic cleavage .

3-Chloro-4-iodo-1-(trifluoromethoxy)benzene (CAS: 345226-19-9)

- Structural Differences :

- Substituents: Trifluoromethoxy (-OCF₃) at position 1, chlorine at 3, and iodine at 4 vs. trifluoromethyl and 3-iodopropoxy in the target compound.

Physicochemical Contrasts :

Property 3-Chloro-4-iodo-1-(trifluoromethoxy)benzene Target Compound Molecular Weight 322.45 g/mol ~356.5 g/mol Key Groups Trifluoromethoxy, chloro, iodo Trifluoromethyl, chloro, iodo

2-Chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene (CAS: 653578-52-0)

- Structural Differences :

- Substituent at position 4: 3,3,3-trifluoropropyl (-CH₂CH₂CF₃) vs. trifluoromethyl (-CF₃) in the target compound.

Key Comparative Insights

Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitro (in oxyfluorfen) > trifluoromethyl > iodine. Nitro groups enhance herbicidal potency via stronger electron withdrawal .

- Halogen Effects : Iodine’s large atomic radius may hinder enzyme binding compared to smaller halogens (Cl, F), but its hydrophobicity improves soil persistence.

准备方法

Etherification via Nucleophilic Substitution

A common approach involves reacting 2-chloro-4-(trifluoromethyl)phenol with 3-iodopropyl halides or tosylates under basic conditions. The phenol is deprotonated by a strong base (e.g., sodium or potassium hydroxide), generating the phenolate ion, which then attacks the electrophilic 3-iodopropyl moiety.

-

- Solvent: Dimethyl sulfoxide (DMSO) or dichloromethane (DCM).

- Base: Sodium hydroxide or potassium hydroxide in molar excess (≥30% excess recommended).

- Temperature: 80–110 °C, often around 100 °C.

- Time: 4 to 20 hours depending on scale and reactivity.

Halogenation and Iodochlorination of Alkyl Chains

For introducing the iodine atom on the propoxy chain, halogen exchange or direct iodination methods are employed:

Iodochlorination of Alkynes or Alkenes:

- Lithium iodide and lithium chloride are used as halide sources.

- m-Chloroperbenzoic acid (mCPBA) acts as an oxidant.

- Solvent mixtures of acetic acid and DCM, sometimes with hexafluoroisopropanol (HFIP), are used.

- Reaction temperature is maintained at 0 °C to control selectivity.

- After reaction, excess oxidants are quenched with sodium thiosulfate.

- Products are purified by silica gel chromatography.

This method can be adapted to prepare 3-iodopropoxy substituents by halogenation of propargylic or allylic precursors.

Use of Coupling Reagents for Ester or Ether Formation

In some cases, coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to facilitate ester or ether bond formation under mild conditions:

- Reactions are conducted in dichloromethane at room temperature overnight.

- After reaction, purification is achieved by filtration and flash chromatography.

- This approach is effective for preparing alkyl halide-containing esters or ethers, which can be precursors to the target compound.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | 2-chloro-4-(trifluoromethyl)phenol + 3-iodopropyl halide, NaOH/KOH, DMSO | 80–110 | 4–20 | 70–88 | Base in molar excess, inert atmosphere preferred |

| Iodochlorination of alkynes | Lithium iodide + lithium chloride + mCPBA, AcOH/DCM ± HFIP | 0 | 2 | Variable | Quenched with Na2S2O3, silica gel purification |

| Coupling with DCC/DMAP | Alkyl bromide + alcohol/phenol, DCC, DMAP, DCM | Room temp | Overnight | 60–90 | Mild conditions, suitable for sensitive substrates |

Research Findings and Analysis

- The use of alkaline metal hydroxides in DMSO at elevated temperatures provides efficient nucleophilic substitution for ether formation with trifluoromethyl-substituted chlorobenzenes.

- Halogenation methods using lithium halides and mCPBA allow selective introduction of iodine atoms on alkyl chains, critical for preparing the 3-iodopropoxy substituent.

- Coupling reagents such as DCC and DMAP facilitate mild and high-yielding ester and ether bond formation, useful when sensitive functional groups are present.

- Purification by silica gel chromatography is standard to isolate the target compound with high purity.

- Reaction times and temperatures are optimized to balance conversion and minimize side reactions such as elimination or over-halogenation.

常见问题

Q. What are the optimal synthetic routes for 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene, and how can intermediates be purified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-iodopropanol with a chlorinated trifluoromethylbenzene precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key intermediates, such as 3-iodo-1-propanol, require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials . Stability of the iodoalkoxy group necessitates inert atmosphere handling and storage at 2–8°C to prevent degradation .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substitution patterns and trifluoromethyl group presence.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Single-crystal X-ray diffraction (as in ) to resolve steric effects from the bulky 3-iodopropoxy group and validate bond angles/distances .

Q. What factors influence the compound’s stability during storage and handling?

- Methodological Answer : Stability is affected by:

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodecomposition of the iodoalkoxy group .

- Moisture : Use anhydrous solvents and desiccants to avoid hydrolysis.

- Thermal degradation : Monitor via thermogravimetric analysis (TGA) to identify decomposition thresholds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the 3-iodopropoxy group in cross-coupling reactions?

- Methodological Answer :

- Employ Sonogashira or Suzuki-Miyaura couplings to assess the iodine substituent’s leaving-group ability.

- Use kinetic isotope effects or DFT calculations to study transition states.

- Compare reactivity with analogs (e.g., 3-bromo- or 3-chloropropoxy derivatives) to identify electronic/steric contributions .

Q. How should researchers resolve contradictions in spectral data from different synthesis batches?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (temperature, solvent purity).

- Advanced spectroscopy : Use 2D NMR (COSY, NOESY) to distinguish regioisomers.

- Chromatographic profiling : Employ HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) .

Q. What computational strategies predict the compound’s interactions in agrochemical or pharmaceutical targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to cytochrome P450 enzymes or herbicide targets.

- MD simulations : Assess conformational flexibility of the 3-iodopropoxy chain in lipid bilayers.

- QSAR models : Corrogate substituent effects (e.g., iodine vs. fluorine) on bioactivity .

Q. How can in vitro assays evaluate the compound’s potential as a herbicide or therapeutic agent?

- Methodological Answer :

- Herbicidal activity : Test inhibition of protoporphyrinogen oxidase (PPO) in plant cell lysates, referencing oxyfluorfen (a structurally related herbicide in ) .

- Cytotoxicity assays : Use human cell lines (e.g., HEK293) to assess selectivity indices.

- Metabolic stability : Perform liver microsome studies to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。